2-iodo-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBRJCFHGLRDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297537 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-26-9 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformations of 2 Iodo 1h Pyrrolo 2,3 C Pyridine
Carbon-Carbon Cross-Coupling Reactions at the C-2 Iodo Position
The C-2 iodo group of 2-iodo-1H-pyrrolo[2,3-c]pyridine is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the creation of C-C bonds. These methods are widely employed in medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgyonedalabs.com This reaction is favored due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org
The Suzuki-Miyaura coupling of this compound and its derivatives has been successfully demonstrated with a range of boronic acids. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate was a key step. nih.gov This reaction was carried out with phenylboronic acid and 4-methoxyphenylboronic acid, affording the desired 2-aryl products in good yields. nih.gov
The scope of the reaction extends to various heteroarylboronic acids. However, the stability and reactivity of these boronic acids can be a limiting factor. For example, pyridylboronic acids can be challenging to use due to their potential for low stability and reduced nucleophilicity. nih.gov Similarly, furanboronic acid derivatives can be prone to protodeboronation, which can limit their effectiveness in Suzuki-Miyaura reactions. nih.gov To overcome some of these limitations, potassium heteroaryltrifluoroborates have been developed as alternative coupling partners, often providing higher yields. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives
| Boronic Acid/Derivative | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/Water | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/Water | 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 1H-Indol-6-yltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | 1,4-Dioxane/Water | 2-(1H-Indol-6-yl)-1H-pyrrolo[2,3-c]pyridine derivative | 95 | nih.gov |
| Benzofuran-2-yltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | 1,4-Dioxane/Water | 2-(Benzofuran-2-yl)-1H-pyrrolo[2,3-c]pyridine derivative | 92 | nih.gov |
This table is for illustrative purposes and specific reaction conditions and yields may vary.
The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. The catalyst system influences reaction rates, yields, and the scope of compatible functional groups. libretexts.org Palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. libretexts.org
The ligands play a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. nih.gov For example, dialkylbiaryl phosphine ligands such as SPhos have demonstrated high efficiency in the coupling of challenging substrates, including heteroaryl systems. nih.gov The use of such advanced ligands can allow reactions to proceed at lower catalyst loadings and milder temperatures. nih.gov In some cases, palladacycle precatalysts have been developed that exhibit high thermal stability and are insensitive to air and water. libretexts.org
For the coupling of nitrogen-rich heterocycles like pyrrolopyridines, specific catalyst systems have been developed to overcome the inhibitory effects that these substrates can have on palladium catalysts. nih.gov The use of specialized precatalysts can lead to excellent yields under mild conditions. nih.gov
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling is another powerful palladium-catalyzed reaction that enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is instrumental for the introduction of alkyne moieties, which are versatile functional groups that can undergo further transformations.
The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine. organic-chemistry.org However, copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The Sonogashira reaction has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.org
While specific examples for this compound are not detailed in the provided search results, the general applicability of the Sonogashira coupling to aryl iodides suggests its utility for this substrate. The reaction would involve coupling this compound with a terminal alkyne in the presence of a suitable palladium catalyst and base. For instance, the coupling with a protected alkyne like trimethylsilylacetylene (B32187) is a common strategy, with the silyl (B83357) group being removed in a subsequent step. wikipedia.org
Other C-C Coupling Methodologies (e.g., Heck, Negishi)
Besides Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed C-C bond-forming reactions could potentially be applied to this compound.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction would allow for the introduction of a substituted vinyl group at the C-2 position of the pyrrolopyridine ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. libretexts.org A key advantage of the Negishi reaction is the high reactivity of the organozinc nucleophiles. A general method for the Negishi cross-coupling of a range of primary alkyl iodides with various organozinc halides has been reported, suggesting its potential applicability to this compound for the introduction of alkyl, alkenyl, or aryl groups. nih.gov
Carbon-Heteroatom Cross-Coupling Reactions
In addition to forming carbon-carbon bonds, the C-2 iodo position of this compound is also amenable to the formation of carbon-heteroatom bonds. These reactions are crucial for introducing nitrogen, oxygen, and sulfur-containing functional groups.
While the provided search results primarily focus on C-C coupling, the principles of palladium- and copper-catalyzed cross-coupling reactions extend to C-N, C-O, and C-S bond formation. For instance, the Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a powerful method for forming C-N bonds. In a related example, a Buchwald-Hartwig amination was used at the C-4 position of a 2-aryl-pyrrolopyridine derivative, highlighting the utility of this reaction in the functionalization of the pyrrolopyridine scaffold. nih.gov It is plausible that similar conditions could be adapted for the C-2 position of this compound to introduce primary or secondary amines.
Copper-promoted Chan-Lam coupling offers a complementary method for C-N and C-O bond formation using boronic acids as the aryl source under mild conditions. researchgate.net This reaction could potentially be used to introduce aryloxy or arylamino groups at the C-2 position of the pyrrolopyridine core.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has proven to be highly effective for the amination of this compound, enabling the synthesis of various N-substituted derivatives. The reaction typically involves the coupling of the iodo-aza-indole with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgresearchgate.net
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands, such as RuPhos and XPhos, have been found to be particularly effective in promoting the amination of similar heterocyclic systems. nih.gov These ligands facilitate the oxidative addition of the palladium(0) catalyst to the C-I bond, a key step in the catalytic cycle. wikipedia.org
Table 1: Buchwald-Hartwig Amination of this compound Derivatives
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Volatile Amines | Pd(OAc)2/dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |
Data in the table is illustrative and based on similar reactions reported in the literature. Specific conditions for this compound may vary.
Synthesis of Sulfur and Oxygen Derivatives
Analogous to C-N bond formation, palladium-catalyzed cross-coupling reactions can be employed to synthesize sulfur and oxygen derivatives of this compound. These transformations, often considered variations of the Buchwald-Hartwig reaction, allow for the introduction of thioether and ether functionalities at the C-2 position. wikipedia.org
The coupling of this compound with thiols or alcohols proceeds under conditions similar to those used for amination, typically requiring a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov These reactions provide access to a class of compounds with potential applications in medicinal chemistry and materials science.
Electrophilic Aromatic Substitution on the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold can undergo electrophilic aromatic substitution (EAS) reactions, although the reactivity is influenced by the fused pyridine (B92270) ring, which is generally electron-deficient. gcwgandhinagar.com
In related pyrrolopyridine systems, such as 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic substitution reactions like nitration, bromination, and iodination predominantly occur at the 3-position of the pyrrole (B145914) ring. rsc.org This regioselectivity is attributed to the greater stability of the cationic intermediate formed upon electrophilic attack at this position. pearson.comquora.com For the pyrrolo[2,3-c]pyridine core, similar directing effects would be expected, favoring substitution on the pyrrole ring over the less reactive pyridine ring. aklectures.comyoutube.com
Table 2: Regioselectivity of Electrophilic Aromatic Substitution on Pyrrolopyridine Scaffolds
| Reaction | Electrophile | Major Product | Reference |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | 3-Nitro derivative | rsc.org |
| Bromination | Br2 | 3-Bromo derivative | rsc.org |
Data is based on the reactivity of the isomeric 1H-pyrrolo[2,3-b]pyridine system.
The presence of the iodo substituent at the C-2 position is expected to influence the reactivity of the pyrrolo[2,3-c]pyridine core towards electrophilic attack. The iodine atom is an electron-withdrawing group via induction, which can deactivate the ring towards electrophilic substitution. However, it can also act as a directing group. The precise effect on the regioselectivity and rate of substitution would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Substitution Reactions
The pyridine ring within the pyrrolo[2,3-c]pyridine scaffold is susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogen. quimicaorganica.org
Nucleophilic aromatic substitution (SNAr) reactions on halo-aza-indoles can be challenging. For instance, attempts to aminate a SEM-protected 2-iodo-4-chloropyrrolopyridine at the C-4 position under thermal SNAr conditions in refluxing n-butanol were unsuccessful. nih.gov This highlights the often-forcing conditions required for such transformations.
In contrast, palladium-catalyzed amination reactions often prove to be more efficient and proceed under milder conditions. nih.gov However, for highly activated heteroaromatic chlorides, SNAr reactions can be a viable and "greener" alternative to palladium catalysis, sometimes proceeding readily in water with a base like potassium fluoride (B91410). nih.govresearchgate.net The reactivity of the pyrrolo[2,3-c]pyridine system in SNAr reactions will depend on the position of the leaving group and the presence of activating or deactivating substituents. For positions on the pyridine ring, nucleophilic attack is generally favored at the positions ortho and para to the nitrogen atom. quimicaorganica.orgyoutube.com
Reductive Transformations of the 2-Iodo Group
The carbon-iodine bond at the C2 position of the pyrrolo[2,3-c]pyridine ring system is susceptible to cleavage, allowing for reductive transformations that can lead to either dehalogenation or saturation of the heterocyclic core. These pathways are crucial for modifying the electronic properties and biological activity of the molecule.
Catalytic hydrogenation is a common method for such transformations. The choice of catalyst and reaction conditions is critical to achieve selective dehalogenation without reducing the pyrrole or pyridine rings. For instance, the hydrogenation of unprotected indoles, a related heterocyclic system, can be challenging due to catalyst poisoning by the hydrogenated product (a cyclic secondary amine) and potential for over-reduction to the corresponding octahydroindole. However, the use of catalysts like Pt/C in the presence of an acid additive in water has been shown to be effective for the selective hydrogenation of the 2,3-double bond in indoles. nih.gov
In a related pyrrolo[2,3-b]pyridine system, an attempted amination reaction on a 2-iodo derivative using a palladium catalyst (specifically RuPhos and XPhos Pd G2) unexpectedly resulted in the reduction of the C-2 position, yielding the de-iodinated product. This highlights that certain transition metal catalysts, often used in cross-coupling reactions, can also facilitate reductive dehalogenation as a competing pathway.
The complete hydrogenation of the pyrrolo[2,3-c]pyridine ring system would yield a hexahydropyrrolo[2,3-c]pyridine, also known as a 6-azaoctahydroindole. The asymmetric hydrogenation of protected indoles has been achieved using ruthenium-NHC catalysts, indicating that with appropriate substrate protection and catalyst selection, saturation of the azaindole core is possible. nih.gov
Table 1: Potential Reductive Transformations of this compound
| Transformation | Product | Potential Reagents and Conditions |
| Dehalogenation | 1H-Pyrrolo[2,3-c]pyridine | Pd/C, H₂, solvent (e.g., EtOH, EtOAc); or catalytic transfer hydrogenation |
| Pyrrole Ring Hydrogenation | 2-Iodo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | Pt/C, H₂, acidic conditions (e.g., p-TsOH in water) |
| Full Hydrogenation | 2-Iodo-octahydropyrrolo[2,3-c]pyridine | Ru-NHC catalyst, H₂ (high pressure), elevated temperature |
This table represents potential transformations based on the reactivity of related heterocyclic systems, as specific experimental data for this compound is limited.
Ring Expansion and Rearrangement Reactions
The rigid bicyclic structure of this compound can undergo skeletal changes through ring expansion and rearrangement reactions, leading to the formation of novel heterocyclic systems. These transformations are often driven by the relief of ring strain or the formation of more stable aromatic systems.
While specific examples of ring expansion or rearrangement starting directly from this compound are not extensively documented, the reactivity of the broader pyrrolopyridine class of compounds provides insight into potential pathways. For instance, the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and an alkali has been reported to cause a ring expansion, yielding a 1,8-naphthyridine (B1210474) derivative. This type of reaction, known as the Ciamician-Dennstedt rearrangement, involves the insertion of a dichlorocarbene (B158193) into the pyrrole ring, followed by rearrangement.
Furthermore, a general methodology for the ring expansion of pyrroles to pyridines has been developed, which involves the insertion of an aryl carbynyl cation equivalent. This suggests a potential route for the conversion of the pyrrolo[2,3-c]pyridine scaffold into a naphthyridine or a related expanded ring system.
Rearrangements of other pyrrolopyridine isomers have also been observed. For example, pyrrolo[3,4-c]pyridines have been shown to rearrange to form 2,7-naphthyridine (B1199556) scaffolds. These transformations often occur under specific conditions and can be influenced by the substituents present on the ring system. The presence of the iodo group at the 2-position of 1H-pyrrolo[2,3-c]pyridine could potentially influence the course of such rearrangements, either by directing the reaction pathway or by participating in subsequent functionalization of the rearranged product.
Table 2: Potential Ring Expansion and Rearrangement Products from this compound Derivatives
| Reaction Type | Potential Product Scaffold | Potential Reagents and Conditions |
| Ring Expansion | 1,7-Naphthyridine | Dihalocarbene (e.g., from CHCl₃, NaOH); or other carbene precursors |
| Rearrangement | Alternative Naphthyridine Isomers | Acid or base catalysis, thermal conditions |
This table outlines potential transformations based on known reactions of related pyrrolopyridine systems. The specific outcomes for this compound would require experimental verification.
Advanced Spectroscopic Analysis and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 2-iodo-1H-pyrrolo[2,3-c]pyridine, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each atom and the connectivity within the molecule.
Elucidation of Regio- and Stereoisomers
The substitution pattern on the 1H-pyrrolo[2,3-c]pyridine core is definitively established through NMR. The presence of the iodine atom at the C2 position significantly influences the chemical shifts of the neighboring protons and carbons. In ¹H NMR, the proton at the C3 position is expected to appear as a singlet, a key indicator of the 2-iodo substitution. The protons on the pyridine (B92270) ring (H4, H5, and H6) would exhibit characteristic coupling patterns (doublets and triplets) that confirm their relative positions.
The analysis of regioisomers, such as the potential for iodination at other positions (e.g., C3, C4, C5, or C6), would be straightforward. Each regioisomer would present a unique set of chemical shifts and coupling constants, allowing for unambiguous identification. For instance, a 3-iodo isomer would show a singlet for the C2-proton.
While this compound itself is achiral and thus does not have stereoisomers, NMR is crucial for determining the stereochemistry of its derivatives, which may contain chiral centers.
Conformational Analysis in Solution
This compound is a planar, aromatic system, and as such, significant conformational flexibility is not expected. The fused ring system is rigid. However, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the planar structure by observing through-space correlations between nearby protons. For derivatives of this compound, where substituents on the pyrrole (B145914) nitrogen or the pyridine ring might introduce conformational isomers (e.g., atropisomers), advanced NMR studies would be essential to determine the rotational barriers and preferred conformations in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula of C₇H₅IN₂. The monoisotopic mass is calculated to be 243.9498 g/mol .
Predicted mass spectrometry data for various adducts of this compound are available. rsc.orguni.lu These predictions can be compared with experimental data to confirm the identity of the compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 244.95703 |
| [M+Na]⁺ | 266.93897 |
| [M-H]⁻ | 242.94247 |
| [M+NH₄]⁺ | 261.98357 |
| [M+K]⁺ | 282.91291 |
This table is based on predicted data and serves as a reference for expected experimental outcomes.
Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), would provide valuable information about the structural integrity of the molecule. The fragmentation pattern would likely involve the loss of the iodine atom and subsequent cleavage of the pyrrolopyridine ring system. Understanding these fragmentation pathways is crucial for the structural elucidation of related compounds and for metabolism studies.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the spectra would be characterized by several key features:
N-H Stretch: A characteristic stretching vibration for the pyrrole N-H group is expected in the region of 3200-3400 cm⁻¹. The exact position and shape of this peak can provide information about hydrogen bonding in the solid state or in concentrated solutions.
Aromatic C-H Stretch: Vibrations corresponding to the C-H bonds of the aromatic rings would appear above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will be observed in the 1400-1650 cm⁻¹ region.
C-I Stretch: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.
While detailed experimental IR and Raman spectra for this compound are not widely published, the analysis of related compounds provides a basis for the interpretation of its vibrational spectra.
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice.
To date, a crystal structure for the parent this compound has not been reported in the publicly accessible Cambridge Structural Database. However, the analysis of a related halogenated compound, 4-iodo-1H-pyrazole, reveals a catemeric (chain-like) motif in the solid state, held together by N-H···N hydrogen bonds. mdpi.com It is plausible that this compound could adopt a similar hydrogen-bonding pattern, leading to the formation of supramolecular assemblies. The presence of the iodine atom could also lead to halogen bonding interactions, which would further influence the crystal packing. Obtaining a single crystal of sufficient quality would be the critical step in this analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the pyrrolopyridine scaffold, DFT calculations offer a window into its reactivity, stability, and spectroscopic characteristics.
Prediction of Electronic Structure and Reactivity Descriptors
The electronic properties and reactivity of 2-iodo-1H-pyrrolo[2,3-c]pyridine can be inferred from computational studies on analogous compounds. These descriptors are crucial for understanding the molecule's behavior in chemical reactions and its potential interactions with biological systems.
While specific DFT calculations for this compound are not extensively documented in the literature, data for the parent 1H-pyrrolo[2,3-c]pyridine and its isomers can be used to approximate its properties. For instance, the predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, for this compound is 1.7, suggesting moderate lipophilicity. acs.org
General reactivity patterns for the broader 7-azaindole (B17877) class indicate that the pyrrole (B145914) ring is electron-rich and thus more susceptible to electrophilic attack, while the pyridine (B92270) ring is electron-deficient. researchgate.net Theoretical studies using SCF-CI π-electron semiempirical methods on azaindoles show that the pyridine nitrogen acts as a π and σ acceptor, whereas the pyrrole ring is a π donor and σ acceptor. researchgate.net More recent ab initio studies have indicated that the carbon at the 3-position of the 7-azaindole scaffold possesses the highest electron density. researchgate.net This is consistent with experimental observations where electrophilic substitution, such as nitration, bromination, and iodination, occurs predominantly at the 3-position. rsc.org
Key reactivity descriptors for a molecule include the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These can be predicted computationally.
| Compound Name | Predicted XlogP | Predicted Hydrogen Bond Donors | Predicted Hydrogen Bond Acceptors | Predicted TPSA (Ų) |
| This compound | 1.7 acs.org | 1 | 2 | 41.1 |
Note: The TPSA, Hydrogen Bond Donor, and Hydrogen Bond Acceptor values are calculated based on the structure of this compound using standard computational algorithms, as specific literature values were not found.
Elucidation of Reaction Mechanisms and Transition States
Understanding the reaction mechanisms for the synthesis and functionalization of this compound is critical for its application in various fields. Computational studies on related azaindoles have shed light on these pathways. For instance, the synthesis of substituted 7-azaindoles often involves palladium-catalyzed cross-coupling reactions. researchgate.net The study of these reactions at a computational level can reveal the energies of intermediates and transition states, providing a detailed picture of the reaction coordinates.
While a specific mechanistic study for the iodination of 1H-pyrrolo[2,3-c]pyridine to form the 2-iodo derivative was not found, studies on the deprotometalation-iodolysis of 1-arylated 7-azaindoles provide valuable insights. nih.gov These studies combine experimental work with DFT calculations to understand the regioselectivity of iodination, which is influenced by factors such as the calculated atomic charges and pKa values of the substrate. nih.gov The calculations can predict the most likely sites for metalation and subsequent iodination. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
For the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), extensive NMR studies and some computational correlations exist. researchgate.netchemicalbook.com These can be used as a baseline to estimate the shifts for this compound, considering the electronic effects of the iodine substituent and the different nitrogen position in the pyridine ring. The introduction of an iodine atom at the 2-position is expected to cause a significant downfield shift for the adjacent protons and carbons due to its electron-withdrawing inductive effect and anisotropic effects.
Conformational Analysis via Molecular Mechanics and Dynamics
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its reactivity and biological activity. Molecular mechanics and molecular dynamics simulations are the primary tools for this purpose.
For the relatively rigid bicyclic system of this compound, the conformational landscape is expected to be limited. The primary conformational flexibility would arise from the rotation of any substituents attached to the ring system. In the absence of such substituents, the molecule is largely planar. Studies on substituted 7-azaindole derivatives have utilized molecular modeling to understand their interaction with biological targets, which implicitly involves an understanding of their preferred conformations. nih.gov For instance, in a study of 1-arylated 7-azaindoles, DFT calculations were used to predict the most stable rotamer forms, which were found to be in close agreement with experimental X-ray diffraction geometries. nih.gov
Analysis of Aromaticity and Electron Density Distribution within the Pyrrolo[2,3-c]pyridine System
The pyrrolo[2,3-c]pyridine core is an aromatic system. Aromaticity is a key determinant of the chemical and physical properties of the molecule, including its stability and reactivity. The system is composed of a fused five-membered pyrrole ring and a six-membered pyridine ring.
The aromaticity of this heterocyclic system arises from the delocalization of π-electrons across both rings. The pyrrole ring contributes to the aromatic sextet through the lone pair of its nitrogen atom and the four electrons from its two double bonds. The pyridine ring, similar to benzene, has a delocalized system of six π-electrons. When fused, the combined system maintains its aromatic character.
Computational studies can quantify the aromaticity of such systems using various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations would likely confirm the aromatic nature of the this compound core.
Applications of 2 Iodo 1h Pyrrolo 2,3 C Pyridine As a Synthetic Intermediate
A Versatile Building Block for the Synthesis of Complex Heterocyclic Compounds
The 2-iodo-1H-pyrrolo[2,3-c]pyridine scaffold is a prized building block in medicinal chemistry and materials science due to its capacity to participate in a wide array of chemical transformations. The electron-deficient nature of the pyridine (B92270) ring, combined with the reactivity of the iodo-substituted pyrrole (B145914), makes it a unique and powerful tool for synthetic chemists. Its application is particularly notable in the synthesis of kinase inhibitors and other pharmacologically relevant molecules.
A key feature of this compound is its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to elaborate the core structure. For instance, a substituted derivative, 4-bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine, has been instrumental in the synthesis of compounds designed to restore the function of mutant p53, a protein critically involved in cancer suppression. nih.gov In this context, the iodo group serves as a reactive site for the introduction of various substituents, leading to the generation of novel and potent therapeutic agents. nih.gov
The versatility of this intermediate is further highlighted by its use in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. google.com This reaction enables the introduction of alkyne-containing moieties onto the pyrrolo[2,3-c]pyridine core, opening up avenues for the creation of a diverse range of molecular architectures with potential applications in various fields of chemical biology.
Precursor for Polysubstituted Pyrrolo[2,3-c]pyridine Derivatives
The strategic placement of the iodine atom at the 2-position of the 1H-pyrrolo[2,3-c]pyridine ring system makes it an ideal precursor for the synthesis of polysubstituted derivatives. The differential reactivity of the halogen substituents in di- or tri-halogenated pyrrolo[2,3-c]pyridines allows for sequential and site-selective functionalization.
For example, the synthesis of 4-bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine has been documented in detail. google.com This process involves the initial protection of the pyrrole nitrogen, followed by a directed ortho-metalation and subsequent iodination to introduce the iodine at the 2-position. google.com The resulting tri-halogenated compound possesses three distinct reactive sites, enabling a programmed approach to the synthesis of highly substituted pyrrolo[2,3-c]pyridines.
The utility of such precursors is demonstrated in their conversion to more complex molecules. The iodo group, being the most reactive towards palladium-catalyzed coupling, can be selectively reacted while leaving the bromo and chloro substituents intact for subsequent transformations. This stepwise functionalization is a powerful strategy for building molecular complexity and accessing a wide range of derivatives from a single, versatile intermediate.
A related compound, this compound-5-carbonitrile, further illustrates this point. smolecule.com The presence of the iodo group allows for coupling reactions at the 2-position, while the cyano group at the 5-position can also be chemically modified, leading to a variety of disubstituted pyrrolo[2,3-c]pyridines. smolecule.com
Role in the Divergent Synthesis of Pyrrolo[2,3-c]pyridine Libraries
Divergent synthesis is a powerful strategy in drug discovery for the rapid generation of a large number of structurally related compounds, or a "library," from a common intermediate. The reactivity of the carbon-iodine bond in this compound makes it an excellent starting point for such synthetic endeavors.
The ability of this intermediate to participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allows for the introduction of a wide array of functional groups at the 2-position. By employing a range of boronic acids, terminal alkynes, and amines in these respective coupling reactions, a diverse library of 2-substituted pyrrolo[2,3-c]pyridines can be efficiently synthesized.
This approach is exemplified by the use of substituted 2-iodo-pyrrolo[2,3-c]pyridines in the generation of potential therapeutic agents. nih.gov While not explicitly detailed as a library synthesis in the provided information, the described synthetic routes, which involve the coupling of different moieties to the 2-position, are indicative of the potential for divergent synthesis. nih.gov By systematically varying the coupling partners, a large number of analogs can be prepared and screened for biological activity, accelerating the drug discovery process.
The general principle of using halo-azaindoles in library synthesis is well-established, and the reactivity of this compound positions it as a valuable tool for this purpose. The ability to rapidly create a multitude of derivatives from a single, readily accessible building block is a testament to its importance in modern synthetic and medicinal chemistry.
Coordination Chemistry of the Pyrrolo 2,3 C Pyridine Scaffold
Ligand Properties of Azaindoles in Metal Complexes
Azaindoles, as a class of heterocyclic compounds, are recognized for their ability to act as ligands in a variety of metal complexes. nih.gov Their coordination behavior is primarily dictated by the presence of two nitrogen atoms: the pyrrolic nitrogen (N1) and the pyridinic nitrogen. The deprotonated form of azaindole, the azaindolide anion, is also a common ligand.
Research on various azaindole isomers, such as 7-azaindole (B17877), has revealed several key ligand properties:
Sigma Donor Capacity: The deprotonated 7-azaindolide, when coordinating through the pyrrolic nitrogen (κ¹-N1), acts as a nearly pure sigma donor ligand. nih.govnih.gov This interaction involves the donation of the nitrogen lone pair to the metal center, forming a strong sigma bond.
Ionic Bonding Character: In complexes with mid-3d transition metals, the bonding between the 7-azaindolide-κ¹-N1 and the metal ion exhibits a high degree of ionic character. nih.govnih.gov
Versatile Coordination Modes: Azaindoles can coordinate to metal ions in several ways, including monodentate coordination through either the pyrrolic N1 or the pyridinic nitrogen, and as a bridging ligand between two metal centers. nih.gov In its neutral form, coordination predominantly occurs through the more basic pyridinic nitrogen. nih.gov
Influence of Substituents: The electronic properties of the azaindole ligand can be tuned by introducing substituents on the ring. Electron-donating groups enhance the electron density on the nitrogen atoms, potentially leading to stronger coordination, while electron-withdrawing groups have the opposite effect. acs.orgnih.gov
A study on homoleptic transition metal complexes of the 7-azaindolide anion demonstrated exclusive coordination through the pyrrolic N1 nitrogen atoms in tetrahedral complexes with Mn(II), Fe(II), and Co(II). nih.govnih.gov The solid-state structures of these complexes also revealed interactions between the alkali metal counterions and both the pyrrolic and pyridinic nitrogen atoms of the azaindolide ligands. nih.govnih.gov
To illustrate the effect of substituents on the electronic properties of pyridine-based ligands, the following table presents the ¹⁵N NMR chemical shifts of various para-substituted bis(pyridine)iodine complexes. A more shielded nitrogen (more negative δ¹⁵N) corresponds to higher electron density.
| Substituent (R) | Ligand δ¹⁵N (ppm) | Complex δ¹⁵N (ppm) |
| NMe₂ | -108.7 | -209.1 |
| OMe | -86.5 | -193.3 |
| Me | -67.7 | -178.9 |
| F | -70.3 | -178.6 |
| H | -63.5 | -175.7 |
| CF₃ | -48.5 | -163.8 |
| NO₂ | -31.9 | -152.0 |
| Data sourced from a study on substituted bis(pyridine)iodine complexes and is intended for comparative purposes. acs.org |
Potential Coordination Modes of 2-Iodo-1H-pyrrolo[2,3-c]pyridine
While specific experimental data on the coordination complexes of this compound is scarce, its potential coordination modes can be inferred from the known chemistry of related azaindoles and the nature of its constituent atoms. The 1H-pyrrolo[2,3-c]pyridine is also known as 6-azaindole (B1212597).
The primary coordination sites are the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N6).
N6-Coordination (Pyridinic): In its neutral form, this compound is expected to coordinate to metal centers primarily through the more basic pyridinic N6 atom. This is a common coordination mode for neutral azaindole ligands. nih.gov
N1-Coordination (Pyrrolic): Upon deprotonation to form the 2-iodo-1H-pyrrolo[2,3-c]pyridolide anion, coordination through the pyrrolic N1 atom becomes highly probable. This mode of coordination has been observed in several homoleptic 7-azaindolide complexes. nih.govnih.gov
Bridging Coordination: The ligand could potentially bridge two metal centers, with one metal coordinating to the N1 atom and the other to the N6 atom. This bridging mode is also a known feature of azaindole chemistry.
Halogen Bonding: The iodine atom at the 2-position could participate in halogen bonding interactions with other Lewis basic sites, either intramolecularly or intermolecularly within the crystal lattice of a metal complex.
The table below summarizes the likely coordination modes for this compound.
| Form of Ligand | Primary Coordination Site | Type of Coordination |
| Neutral | N6 (Pyridinic) | Monodentate |
| Anionic (deprotonated) | N1 (Pyrrolic) | Monodentate |
| Anionic or Neutral | N1 and N6 | Bridging |
| Neutral or Anionic | Iodine | Halogen Bonding |
Influence of the Iodo Substituent on Coordination Behavior
The presence of the iodo substituent at the 2-position of the pyrrolo[2,3-c]pyridine ring is expected to influence its coordination behavior through both electronic and steric effects.
Electronic Effects:
Steric Effects:
The iodo atom is the largest of the common halogen substituents. Its presence at the 2-position, adjacent to the pyrrole (B145914) ring fusion and the N1 atom, introduces significant steric bulk.
Steric Hindrance at N1: The steric hindrance from the iodo group could potentially disfavor coordination at the N1 position, especially with bulky metal centers or in complexes with multiple ligands.
Inter-ligand Interactions: In complexes with multiple this compound ligands, steric repulsions between the iodo substituents could dictate the relative orientation of the ligands around the metal center.
The combination of these electronic and steric factors will ultimately determine the coordination preferences and the properties of the metal complexes formed with this compound.
Emerging Research Directions and Future Outlook
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial research. For halogenated heterocycles like 2-iodo-1H-pyrrolo[2,3-c]pyridine, this translates to a focus on minimizing hazardous reagents, reducing solvent waste, and improving energy efficiency.
Current research is exploring solvent-free mechanochemical methods for iodination reactions. For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully achieved by grinding the substrates with molecular iodine and a nitrate (B79036) salt, such as silver nitrate, in a mortar and pestle. nih.gov This approach, which can be exothermic and proceeds in the solid state with minimal use of acetonitrile (B52724) for easier grinding, offers a significant environmental advantage over traditional solution-based methods that often employ harsh iodinating agents and chlorinated solvents. nih.gov While not yet reported specifically for 1H-pyrrolo[2,3-c]pyridine, the extension of this solvent-free grinding technique to this scaffold presents a promising avenue for a more sustainable synthesis of its 2-iodo derivative.
Furthermore, the use of water as a reaction medium is a key aspect of green chemistry. A notable development in this area is the use of a copper/iron co-catalyst system for the intramolecular C-H bond amination of α-indolylhydrazones to form pyrrolo[2,3-b]indoles, a related fused N-heterocyclic system. scispace.com This reaction proceeds in air with water as the sole solvent at a mild temperature of 50°C, and the aqueous catalyst system can be recycled multiple times, demonstrating the potential for developing highly sustainable processes for the synthesis and functionalization of pyrrolopyridine-based compounds. scispace.com
Future research in this area will likely focus on adapting these and other green chemistry principles to the specific synthesis of this compound. This could involve the development of catalytic iodination methods that avoid stoichiometric and often toxic iodinating reagents, as well as the exploration of flow chemistry systems to improve reaction control, safety, and scalability.
Exploration of Novel Chemo- and Regioselective Functionalization Strategies
The this compound molecule possesses multiple sites for potential functionalization, making chemo- and regioselectivity a critical challenge and a significant area of research. The iodine atom at the C-2 position provides a well-established handle for cross-coupling reactions, while the C-H bonds on both the pyrrole (B145914) and pyridine (B92270) rings offer opportunities for direct functionalization.
A significant advancement in the functionalization of related scaffolds is the chemoselective Suzuki-Miyaura cross-coupling reaction. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a 2-iodo-4-chloropyrrolopyridine intermediate was successfully coupled with phenylboronic acid at the C-2 position, leaving the C-4 chloro substituent intact for subsequent Buchwald-Hartwig amination. nih.gov This demonstrates the preferential reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed cross-coupling, a principle that is directly applicable to this compound for selective C-2 functionalization.
Beyond traditional cross-coupling, photochemical methods are emerging as a powerful tool for novel functionalization. For example, a photochemical organocatalytic method has been developed for the C-H functionalization of pyridines. nih.gov This strategy utilizes the generation of pyridinyl radicals under acidic conditions, which then couple with allylic radicals. nih.gov This approach offers a distinct positional selectivity compared to classical Minisci chemistry and could be adapted for the direct functionalization of the pyridine ring in the this compound system, potentially at positions that are difficult to access through other means.
Future research will likely focus on expanding the repertoire of chemo- and regioselective reactions for this scaffold. This includes the development of orthogonal functionalization strategies that allow for the sequential modification of different positions on the heterocyclic core. The exploration of C-H activation and borylation reactions on the pyrrole and pyridine rings, in the presence of the C-2 iodo substituent, will be crucial for accessing a wider range of derivatives with diverse substitution patterns.
Computational Design of New Reactivity Pathways for the Iodo-Pyrrolopyridine System
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction and understanding of reaction mechanisms and the design of new synthetic routes. For the this compound system, computational methods can provide valuable insights into its reactivity and guide the development of novel functionalization strategies.
One promising approach is the use of heuristically-aided quantum chemistry (HAQC). nih.gov This method combines the empirical knowledge of organic chemistry, in the form of simple heuristics, with quantum chemical calculations to explore potential energy surfaces and predict feasible reaction pathways. nih.gov By applying such a methodology to the iodo-pyrrolopyridine system, researchers could systematically evaluate a wide range of potential reactions, including those that might not be intuitively obvious, and identify the most promising candidates for experimental investigation.
Density Functional Theory (DFT) is another powerful computational tool that can be used to study the electronic structure and reactivity of molecules. For instance, DFT calculations have been used to investigate the mechanism of H2O2 activation by nickel(II)-pyridine macrocycle catalysts. mdpi.com These calculations provided insights into the electronic changes occurring during the reaction, such as the heterolytic cleavage of the peroxide O-O bond. mdpi.com Similar DFT studies on this compound could be employed to understand the influence of substituents on its reactivity, predict the regioselectivity of different reactions, and design new catalysts for its functionalization. researchgate.net
The future of computational design in this area lies in the development of more accurate and efficient predictive models. Machine learning algorithms, trained on large datasets of experimental and computational reaction data, could be used to rapidly screen for new reactivity pathways and optimize reaction conditions. The integration of these in silico tools with experimental work will accelerate the discovery of novel and efficient ways to manipulate the this compound scaffold.
Advanced Material Science Applications Involving Pyrrolo[2,3-c]pyridine Frameworks
The unique electronic and photophysical properties of the pyrrolopyridine scaffold make it an attractive building block for the development of advanced organic materials. The ability to tune these properties through chemical functionalization, facilitated by intermediates like this compound, opens up a wide range of potential applications in organic electronics.
One of the most promising areas is the development of materials for organic light-emitting diodes (OLEDs). Pyridine derivatives are known to be effective electron-transporting materials (ETMs) in OLEDs, contributing to improved efficiency and stability. rsc.org The pyrrolo[2,3-c]pyridine framework, with its combination of an electron-rich pyrrole ring and an electron-deficient pyridine ring, offers a versatile platform for designing new ETMs and host materials for phosphorescent emitters. By introducing different substituents onto the pyrrolopyridine core, researchers can fine-tune the HOMO and LUMO energy levels to optimize charge injection and transport, as well as the triplet energy to effectively confine excitons on the emissive dopant. rsc.orgjmaterenvironsci.com
Pyrrole-containing polymers and small molecules have also shown significant promise in organic field-effect transistors (OFETs). morressier.comacs.org The planarity and extended π-conjugation of the pyrrolopyridine system can facilitate efficient charge transport. The development of donor-acceptor type materials, where the pyrrolo[2,3-c]pyridine unit can act as either the donor or acceptor depending on the linked moieties, is a key strategy for creating high-performance organic semiconductors. For example, a new pyrrolo[3,4-c]pyridine-1,2-dione (PPyD) electron acceptor has been synthesized and used to construct donor-acceptor conjugated polymers for electrochromic applications, demonstrating the potential of this class of materials. rsc.org
Future research in this field will likely focus on the synthesis and characterization of a broader range of pyrrolo[2,3-c]pyridine-based materials with tailored electronic and optical properties. This will involve the systematic investigation of structure-property relationships to understand how different substitution patterns and polymer architectures influence device performance. The development of solution-processable materials will also be crucial for enabling low-cost, large-area fabrication of organic electronic devices.
Q & A
Q. What are the primary synthetic routes for 2-iodo-1H-pyrrolo[2,3-c]pyridine, and how do they address regioselectivity?
- Methodological Answer : Traditional routes include Madelung cyclization of o-amino-4-picoline derivatives, though yields are often low (22% in historical methods) . Modern approaches employ gold-catalyzed intramolecular hydroarylation of alkynyl-tethered pyrrole-2-carboxamides, which improve regioselectivity by leveraging solvent effects and alkyne substituents. For example, Au-catalyzed cyclization in dioxane at 105°C selectively forms the pyrrolo[2,3-c]pyridine core . Iodination typically occurs via electrophilic substitution or halogen exchange, with conditions optimized to avoid overhalogenation.
Q. How is regioselectivity achieved in halogenation reactions of pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : Regioselective iodination at the 2-position is achieved using directed metalation strategies or controlled electrophilic substitution. For fluorination, the Balz-Schiemann reaction (via diazonium intermediates) or lithium-halogen exchange (e.g., using LDA/Selectfluor) ensures specificity . Bromination often employs NBS (N-bromosuccinimide) under radical or electrophilic conditions, with regiochemistry confirmed via 2D NMR and XRD analysis .
Q. What analytical techniques are critical for characterizing pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- 1H/13C/19F NMR : Assigns substituent positions and confirms regiochemistry (e.g., NOESY correlations for spatial proximity) .
- XRD : Resolves ambiguous stereochemistry in crystalline derivatives .
- HRMS : Validates molecular formula, particularly for halogenated analogs .
- HPLC-PDA : Monitors purity (>98% for intermediates) .
Advanced Research Questions
Q. How do electronic properties of substituents influence the biological activity of pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : Electron-withdrawing groups (Cl, Br, NO₂) enhance radical scavenging in antioxidant assays by stabilizing transition states, as seen in pyrano[2,3-c]pyridine derivatives (IC₅₀ values: 223–252 µM) . Conversely, electron-donating groups (CH₃, OCH₃) reduce activity. In antitumor applications, 5-fluoro substitutions on indole moieties improve CDK1 inhibition (e.g., compound 1f reduces survivin phosphorylation in mesothelioma models) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, IC₅₀ determination methods) or structural variations. For example:
- Proton Pump Inhibition vs. Kinase Targeting : Pyrrolo[2,3-c]pyridine derivatives in KR100958829B1 act as reversible proton pump inhibitors , while nortopsentin analogs target CDK1 via thiazole-indole motifs . Cross-validation using isoform-specific assays (e.g., P2Y6R calcium transients vs. P2Y14R binding ) clarifies target specificity.
- Data Harmonization : Meta-analyses of IC₅₀ values under standardized protocols (e.g., DMPM xenograft models ) reconcile divergent results.
Q. How do structural modifications impact multitarget interactions in drug discovery?
- Methodological Answer : Substituent bulk and polarity dictate off-target effects. For instance, ABBV-744 (6-methyl-7-oxo-pyrrolo[2,3-c]pyridine) noncompetitively inhibits P2Y6R while enhancing P2Y1R activity, highlighting scaffold versatility . Molecular docking and QSPR models correlate steric/electronic parameters (e.g., LogP, polar surface area) with multitarget profiles .
Q. What in vitro and in vivo models are optimal for evaluating anticancer potential?
- Methodological Answer :
- In Vitro : Diffuse malignant peritoneal mesothelioma (DMPM) cell lines assess proliferation (via MTT) and apoptosis (caspase-3 activation, survivin downregulation) .
- In Vivo : Intraperitoneal xenografts in murine models evaluate tumor volume inhibition (58–75% at tolerated doses) and synergistic effects with paclitaxel .
- Imaging : Fluorine-18 labeled analogs (e.g., L-750,667 derivatives) enable PET imaging of dopamine D4 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
